molecular formula C39H45Cl2N7O6S B1193081 [2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone

[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone

Cat. No.: B1193081
M. Wt: 810.8 g/mol
InChI Key: DERHYILBHUKLGL-VMPBLTEISA-N
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Scientific Research Applications

LUF-6258 has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of LUF-6258 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while maintaining strict quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

LUF-6258 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

LUF-6258 exerts its effects by binding to the adenosine A1 receptor, a G protein-coupled receptor that plays a key role in regulating various physiological processes. Upon binding, LUF-6258 modulates the receptor’s activity, leading to changes in intracellular signaling pathways and cellular responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, the activation of potassium channels, and the modulation of calcium ion flux .

Comparison with Similar Compounds

LUF-6258 is unique in its hybrid ortho/allosteric binding mode, which allows it to interact with the adenosine A1 receptor in a distinct manner compared to other ligands. Similar compounds include:

LUF-6258’s unique binding mode and high selectivity make it a valuable tool for studying adenosine receptor functions and developing new therapeutic agents.

Properties

Molecular Formula

C39H45Cl2N7O6S

Molecular Weight

810.8 g/mol

IUPAC Name

[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone

InChI

InChI=1S/C39H45Cl2N7O6S/c40-27-13-8-23(18-28(27)41)33(50)31-26-14-16-47(19-30(26)55-36(31)42)15-6-4-2-1-3-5-7-17-53-25-11-9-24(10-12-25)46-37-32-38(44-21-43-37)48(22-45-32)39-35(52)34(51)29(20-49)54-39/h8-13,18,21-22,29,34-35,39,49,51-52H,1-7,14-17,19-20,42H2,(H,43,44,46)/t29-,34-,35-,39-/m1/s1

InChI Key

DERHYILBHUKLGL-VMPBLTEISA-N

Isomeric SMILES

C1CN(CC2=C1C(=C(S2)N)C(=O)C3=CC(=C(C=C3)Cl)Cl)CCCCCCCCCOC4=CC=C(C=C4)NC5=C6C(=NC=N5)N(C=N6)[C@H]7[C@@H]([C@@H]([C@H](O7)CO)O)O

SMILES

ClC1=C(Cl)C=CC(C(C2=C(N)SC3=C2CCN(CCCCCCCCCOC4=CC=C(NC5=NC=NC6=C5N=CN6[C@@H]7O[C@H](CO)[C@@H](O)[C@H]7O)C=C4)C3)=O)=C1

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C(=O)C3=CC(=C(C=C3)Cl)Cl)CCCCCCCCCOC4=CC=C(C=C4)NC5=C6C(=NC=N5)N(C=N6)C7C(C(C(O7)CO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LUF6258;  LUF 6258;  LUF-6258

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone
Reactant of Route 3
[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone
Reactant of Route 4
[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone
Reactant of Route 5
[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone

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